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Thermochemical Profile of cis-Dioxohydrazine

The table below summarizes the key thermochemical data for the most stable isomer, cis-dioxohydrazine
(cis-ONNO), from the Active Thermochemical Tables (ATcT), which provides high-accuracy values refined

through a thermochemical network [1] [2].

Property Value

Chemical Formula ONNO (g, cis)

Common Aliases Dioxohydrazine, Dinitrogen dioxide, Nitric oxide dimer
Relative Molecular Mass 60.01228 g/mol

AfH(298.15 K) 171.17 + 0.14 kd/mol [1]

The enthalpy of formation can be used to calculate the energy required for the bond dissociation reaction:

ONNO (g) — 2NO (g).

e ArH°(298.15 K) = 2 x AfH°(NO) - AfH°(ONNO)
e With AfH°(NO) = 91.143 kJ/mol [1] and AfH°(ONNO) = 171.17 kJ/mol, the reaction enthalpy is
approximately 11.1 kd/mol.

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s620775?utm_src=pdf-body
https://www.smolecule.com/products/s620775?utm_src=pdf-interest
https://www.smolecule.com/products/s620775?utm_src=pdf-body
https://www.smolecule.com/products/s620775?utm_src=pdf-body
https://atct.anl.gov/Thermochemical%20Data/version%201.130/species/?species_number=1612
https://atct.anl.gov/Thermochemical%20Data/version%201.122e/species/?species_number=1045
https://atct.anl.gov/Thermochemical%20Data/version%201.130/species/?species_number=1612
https://atct.anl.gov/Thermochemical%20Data/version%201.130/species/?species_number=1612
https://www.smolecule.com/products/s620775?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

This small, slightly endothermic value indicates the N-N bond in cis-ONNO is very weak, consistent with it

being a loose dimer of nitric oxide radicals.

Comparison with Other N-N Bonds

The table compares the N-N bond in cis-diexohydrazine with other standard N-N bonds.

Bond Type Example Compound Average Bond Dissociation Enthalpy (kJ/mol)
N-N single bond Hz2N-NH:z (Hydrazine) ~38.4 3]

N-N in N20O2 cis-ONNO (Dioxohydrazine) ~11.1 (derived)

N=N double bond = R-N=N-R (Azo compound) ~109 [3]

N=N triple bond N2 (Dinitrogen) 226 [3]

The N-N bond in cis-ONNO is exceptionally weak, much weaker than a typical N-N single bond due to the

molecule being a dimer of stable NO radicals.

High-Energy Isomers and Dissociation Barriers

While cis-ONNO is the global minimum, computational studies have identified several high-energy isomers
of N202 [4]. These isomers are significantly less stable but can be kinetically stable due to barriers along

their dissociation pathways to 2NO.

Relative Energy Estimated Dissociation Barrier
Isomer Structure
(kcal/mol) (kcal/mol)
cis-ONNO (global 0 (reference) -
minimum)
Four-membered Dzh ~50-80 above 2NO ~40
isomer
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Relative Energy Estimated Dissociation Barrier
Isomer Structure

(kcal/mol) (kcallmol)
Planar Czv isomer ~50-80 above 2NO ~20
Bicyclic Czv isomer ~50-80 above 2NO ~20

The experimental workflow for determining these properties involves a combination of spectroscopic

measurements and high-level computational chemistry, as shown below.
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Key Experimental and Computational Methods

e Spectroscopic Measurements: Early key experiments measured the enthalpy change of the
dimerization reaction using techniques like ultraviolet absorption spectroscopy [1].

e Theoretical Calculations: Modern studies use high-level methods to explore N2O2 potential energy
surfaces, identify isomers, and map intrinsic reaction coordinates (IRC) for dissociation [4].

e Thermochemical Network Analysis (ATcT): The Active Thermochemical Tables approach uses a
large set of interconnected thermochemical data to refine values, providing high-accuracy enthalpies
of formation [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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